molecular formula C20H26N2O3S B4578983 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No. B4578983
M. Wt: 374.5 g/mol
InChI Key: QRBHUTRCXDAWEF-UHFFFAOYSA-N
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Description

The interest in piperazine derivatives, including "1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine," stems from their diverse pharmacological properties and applications in drug development. These compounds have been explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, including the coupling of phenylxanthines or other aromatic compounds with piperazine under controlled conditions. For example, Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, highlighting the intricacies involved in synthesizing such compounds with high selectivity and potency (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic techniques, such as NMR and IR, are commonly used to characterize these structures. The study by Naveen et al. (2015) on a related piperidine compound provides an example of how structural analysis is conducted to understand the conformation and geometry around key atoms in the molecule (Naveen et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that modify their properties and potential biological activities. These reactions can include alkylation, acylation, and the formation of salts or other derivatives, which significantly impact their pharmacological profile. For instance, the modification of piperazinebenzylamines by Pontillo et al. (2005) to create potent and selective antagonists of the human melanocortin-4 receptor showcases the chemical versatility of these compounds (Pontillo et al., 2005).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, crystallinity, and thermal stability, are essential for their formulation and application in drug development. Studies like those by Coupar et al. (1996), which explored the self-assembled channel structure of piperazine–4,4'-sulfonyldiphenol, contribute to understanding how these properties affect the compound's behavior in biological systems (Coupar et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of piperazine derivatives. Research into these properties aids in the design of more effective and selective drug candidates. The work by Lee et al. (2013), although focused on a different compound, illustrates the approach to studying the mechanistic aspects and interactions of piperazine derivatives with biological targets (Lee et al., 2013).

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research has explored derivatives of piperazine compounds as potential inhibitors of the HIV-1 reverse transcriptase enzyme. A study highlighted the synthesis and bioactivity of bis(heteroaryl)piperazines (BHAPs), which were found to be significantly more potent than their precursors. These compounds underwent extensive preclinical evaluations, leading to the clinical evaluation of specific derivatives for their potential in HIV treatment (Romero et al., 1994).

Adenosine A2B Receptor Antagonists

Another study focused on the development and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds demonstrated subnanomolar affinity and high selectivity, showing promise as pharmacological tools for selective labeling of A2B receptors (Borrmann et al., 2009).

Antimicrobial and Fingerprint Agents

Research into benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) has shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. These compounds have also been investigated for their potential use in latent fingerprint analysis, offering a novel application in forensic science (Khan et al., 2019).

Organic Crystal Engineering

A study on piperazine-2,5-diones derived from specific carboxylic acids demonstrated their potential in organic crystal engineering. These compounds' ability to form cocrystals with distinct supramolecular organizations opens avenues for materials science, particularly in the development of materials with second harmonic generation properties (Jagadish et al., 2003).

Antioxidant and Cytotoxic Agents

A study on chrysin-based sulfonylpiperazines investigated their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. These compounds demonstrated enhanced antioxidant and anticancer efficacies, highlighting the importance of structural design and substitution for biological effects (Patel et al., 2019).

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-4-5-17(2)20(14-16)26(23,24)22-12-10-21(11-13-22)15-18-6-8-19(25-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBHUTRCXDAWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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